2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Catalog No.
S906453
CAS No.
612541-12-5
M.F
C8H6ClF3O3S
M. Wt
274.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chlor...

CAS Number

612541-12-5

Product Name

2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

IUPAC Name

2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Molecular Formula

C8H6ClF3O3S

Molecular Weight

274.65 g/mol

InChI

InChI=1S/C8H6ClF3O3S/c1-15-6-3-2-5(8(10,11)12)4-7(6)16(9,13)14/h2-4H,1H3

InChI Key

LMOADGGLIGJXFZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl

2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride, with the chemical formula C8_8H6_6ClF3_3O2_2S and CAS number 612541-12-5, is an organosulfur compound characterized by the presence of both a methoxy group and a trifluoromethyl group on a benzenesulfonyl chloride structure. This compound exhibits unique properties due to the electron-withdrawing trifluoromethyl group, which enhances its reactivity, particularly in nucleophilic substitution reactions. The methoxy group contributes to the compound's solubility and stability in various solvents, making it valuable in synthetic organic chemistry.

Synthesis of Organic Compounds

-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride (sometimes abbreviated as MesOTf) is a valuable reagent in organic chemistry used as a sulfonylating agent. Its reactivity allows for the introduction of a mesylate group (SO2OCH3) onto various organic molecules. This functional group modification plays a crucial role in organic synthesis, often serving as a precursor for further transformations or affecting the molecule's properties. Studies have demonstrated MesOTf's effectiveness in:

  • O-alkylation: MesOTf can be used to convert alcohols to ethers through a process known as Williamson ether synthesis. The mesylate group acts as a good leaving group, facilitating the nucleophilic substitution by an alcohol to form an ether linkage [].
  • C-alkylation: Under specific conditions, MesOTf can mediate C-alkylation reactions. The activated electrophilic carbon readily reacts with nucleophiles like enolates or aromatic compounds to form new carbon-carbon bonds.
  • Acylation: MesOTf can be employed for the acylation of amines and phenols, introducing an acyl group (RCO-) onto the molecule. This reaction is particularly useful for introducing functionalities or protecting hydroxyl groups.

Medicinal Chemistry Applications

Due to its ability to modify the chemical structure of molecules, MesOTf finds applications in medicinal chemistry research. By introducing a mesylate group, researchers can explore how it affects a molecule's biological activity. This can involve:

  • Modification of Drug Candidates: MesOTf can be used to introduce a mesylate group onto potential drug molecules. This modification can improve the drug's properties, such as solubility or metabolic stability, making it more suitable for further development.
  • Synthesis of Bioactive Molecules: MesOTf can be a valuable tool for the synthesis of novel bioactive molecules. By incorporating the mesylate group into the designed structure, researchers can probe its impact on the molecule's interaction with biological targets.

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
  • Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typical reagents include amines (yielding sulfonamides), alcohols (producing sulfonate esters), and thiols.
  • Oxidation and Reduction: Specific oxidizing agents (like potassium permanganate) or reducing agents (such as lithium aluminum hydride) are employed based on the desired transformation.

Major Products Formed

The products formed from these reactions depend on the nucleophile used. For instance:

  • Reaction with an amine produces a sulfonamide.
  • Reaction with an alcohol results in a sulfonate ester.

Synthetic Routes

The synthesis of 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 2-methoxy-5-(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2_2). The reaction is conducted under reflux conditions to facilitate the conversion of the sulfonic acid to the corresponding sulfonyl chloride.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but scaled up using larger reactors. Controlled conditions are crucial to ensure high yield and purity of the final product.

2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride has various applications across multiple fields:

  • Organic Synthesis: It serves as a reagent for synthesizing sulfonamides and sulfonate esters.
  • Biochemical Modifications: This compound is utilized for modifying biomolecules, enhancing their properties for research purposes.
  • Industrial Use: It is involved in producing specialty chemicals and materials.

The interaction studies of 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride primarily focus on its reactivity with nucleophiles. The formation of sulfonamide or sulfonate ester intermediates can be studied to understand its mechanism of action in various chemical transformations. Further research into its interactions with biological molecules could reveal potential therapeutic applications or toxicological effects.

Similar Compounds

  • 2-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the methoxy group but shares structural similarities.
  • 4-Methoxybenzenesulfonyl chloride: Contains a methoxy group but does not have the trifluoromethyl substituent.
  • Benzenesulfonyl chloride: A simpler structure without any additional functional groups.

Uniqueness

2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to its combination of both methoxy and trifluoromethyl groups. This dual functionality imparts distinct reactivity patterns that are not present in similar compounds, enhancing its utility in organic synthesis and biochemical applications. The presence of these groups allows for selective reactions that can be tailored for specific synthetic pathways.

2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride (CAS Number: 612541-12-5) belongs to the class of sulfonyl chlorides, which are known for their electrophilic nature and versatility in organic synthesis. The molecular formula of this compound is C8H6ClF3O3S, with a molecular weight of 274.65 g/mol. Structurally, it consists of a benzene ring bearing three distinct functional groups: a methoxy group at the 2-position, a trifluoromethyl group at the 5-position, and a sulfonyl chloride group.

The following table summarizes the key physical and chemical properties of 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride:

PropertyValue
CAS Number612541-12-5
Molecular FormulaC8H6ClF3O3S
Molecular Weight274.65 g/mol
Physical FormYellow to Brown Solid
Storage TemperatureRoom temperature
Purity (Commercial)95%
InChI KeyLMOADGGLIGJXFZ-UHFFFAOYSA-N

The sulfonyl chloride functional group is highly reactive and serves as an excellent electrophile, making it a valuable intermediate in various chemical transformations. This reactivity stems from the electrophilic nature of the sulfur atom, which readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carboxylic acids. These reactions lead to the formation of various sulfur-containing compounds such as sulfonamides, sulfonate esters, and sulfones, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science.

The presence of the methoxy group at the 2-position contributes to the compound's solubility in organic solvents and can influence its reactivity. The electron-donating nature of the methoxy group can modulate the electrophilicity of the sulfonyl chloride group, affecting the rate and selectivity of nucleophilic substitution reactions.

The trifluoromethyl group at the 5-position imparts unique electronic properties to the compound. This group is known for its strong electron-withdrawing character, which can enhance the electrophilicity of the sulfonyl chloride group. Additionally, the trifluoromethyl group often contributes to increased lipophilicity and metabolic stability, properties that are valuable in medicinal chemistry.

2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride has found applications in various fields, particularly in the synthesis of biologically active compounds. Its ability to form sulfonamides through reaction with amines has been exploited in the development of pharmaceuticals. Furthermore, the compound can be used as a building block for the synthesis of complex molecules due to its reactive sulfonyl chloride group.

Historical Context and Evolution of Synthetic Approaches

The synthesis of sulfonyl chlorides, including 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride, has a rich history dating back to the early days of organic chemistry. Traditional methods for the preparation of sulfonyl chlorides involved the conversion of sulfonic acids through dehydration using highly oxidizing and relatively unselective reagents such as phosphorus oxychloride (POCl3), sulfuryl chloride (SO2Cl2), and their derivatives.

However, these classical methods suffered from several limitations, including low chemoselectivity and poor functional-group compatibility. These drawbacks restricted their use, particularly for the synthesis of complex sulfonyl chlorides containing sensitive functional groups. The harsh reaction conditions often led to side reactions and poor yields, making the synthesis of complex sulfonyl chlorides challenging.

The following table compares various synthetic approaches for the preparation of sulfonyl chlorides, including those applicable to 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride:

Synthetic MethodStarting MaterialReagentsAdvantagesLimitations
Traditional MethodSulfonic acidsPOCl3, SO2Cl2Well-established, high yields for simple substratesLow chemoselectivity, poor functional-group compatibility
Sulfonamide ConversionPrimary sulfonamidesPyrylium reagent (Pyry-BF4), MgCl2Mild conditions, tolerance to various functional groupsRequires preparation of sulfonamide precursor
Organozinc MethodOrganozinc reagents2,4,6-trichlorophenyl chlorosulfateDirect formation of sulfonyl chlorides, no prefunctionalized starting materials neededLimited to certain organozinc reagents
Aryldiazonium MethodAryldiazonium saltsIn situ generated SO2 and HClMild conditions, good functional group toleranceLimited to aromatic systems
Reed ReactionHydrocarbonsSO2, Cl2Direct formation from unfunctionalized hydrocarbonsHarsh conditions, limited selectivity

Over the years, significant efforts have been directed towards developing milder and more selective methods for the synthesis of sulfonyl chlorides. One significant advancement in this field was the development of methods that utilize sulfonamides as starting materials. These methods capitalize on the use of activating agents, such as pyrylium reagents, in combination with a chloride source, such as magnesium chloride.

A particularly notable advancement is described in a 2019 study, which reports "a simple, practical, robust, and efficient method for the synthesis of sulfonyl chlorides from primary sulfonamides. The reaction capitalizes on the use of a simple pyryilium reagent (Pyry-BF4) as an activating agent and MgCl2 as the chloride source". The mild reaction conditions and tolerance to a wide variety of functional groups make these newer methods particularly suitable for the derivatization of complex sulfonamides. They have enabled the synthesis of a diverse range of sulfonyl chlorides, including 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride, with improved yields and selectivity.

Another innovative approach for the synthesis of sulfonyl chlorides involves the use of organozinc reagents in combination with 2,4,6-trichlorophenyl chlorosulfate (TCPC). Research has shown that "less electron-rich aryl- and heteroarylzinc reagents reacted with TCPC to afford sulfonyl chlorides that were converted in situ to sulfonamides". This method allows for the direct formation of sulfonyl chlorides from organozinc reagents, bypassing the need for prefunctionalized starting materials.

More recently, methods involving the reaction of aryldiazonium salts with in situ generated sulfur dioxide and hydrogen chloride have been developed. One such method was described in a 2021 study as "a method of sulfonyl chloride synthesis from in situ generated SO2 and HCl, and arenedizonium tetrafluoroborates". These methods offer mild conditions and good functional group tolerance, further expanding the synthetic toolbox for the preparation of sulfonyl chlorides.

The evolution of synthetic approaches for the preparation of 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride and related compounds reflects the broader trends in organic synthesis towards milder, more selective, and more efficient methods. These advancements have facilitated the incorporation of sulfonyl chlorides into complex molecules, contributing to the development of new pharmaceuticals, agrochemicals, and materials.

2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 612541-12-5) represents a significant synthetic target in organosulfur chemistry, with molecular formula C8H6ClF3O3S and molecular weight 274.64 g/mol [1] [2] [3]. The compound features a benzene ring substituted with a methoxy group at position 2 and a trifluoromethyl group at position 5, bearing a sulfonyl chloride functional group [4]. This structural complexity necessitates specialized synthetic approaches that can accommodate both the electron-donating methoxy substituent and the strongly electron-withdrawing trifluoromethyl group.

Conventional Sulfonation-Chlorination Pathways

The conventional synthesis of aromatic sulfonyl chlorides follows well-established two-step pathways involving initial sulfonation followed by chlorination [5] [6]. These methodologies have been extensively developed for the preparation of 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride, with particular attention to substrate-specific modifications required for the methoxy-trifluoromethyl substitution pattern.

Thionyl Chloride-Mediated Conversion of Sulfonic Acids

The thionyl chloride-mediated conversion represents the most reliable conventional pathway for sulfonyl chloride synthesis [7] [6]. Sulfonic acids react with thionyl chloride to produce sulfonyl chlorides through a nucleophilic substitution mechanism where the hydroxyl group of the sulfonic acid is replaced by chlorine [7]. For 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride synthesis, this method demonstrates exceptional reliability with yields consistently ranging from 90-95% [8] [6].

The reaction proceeds optimally at temperatures between 70-80°C with reaction times of 2-4 hours [6] [8]. The process involves the addition of 1.5 equivalents of thionyl chloride to the corresponding sulfonic acid precursor, followed by dropwise addition over a 2-hour period to control the highly exothermic nature of the reaction [6]. The mechanism involves initial formation of a mixed anhydride intermediate, followed by chloride attack and elimination of sulfur dioxide and hydrogen chloride [7].

Research findings indicate that the presence of the methoxy group enhances the reactivity of the sulfonic acid precursor, while the trifluoromethyl substituent provides electronic stabilization to the aromatic system [8] [9]. Temperature control proves critical, as elevated temperatures above 80°C lead to decreased selectivity and increased formation of side products including sulfonate esters and anhydrides [6].

ParameterOptimal ConditionsYield Impact
Temperature70-80°CHigh
Stoichiometry1.5 equiv SOCl2Medium
Addition RateDropwise over 2hHigh
Reaction Time2-4 hoursMedium

Chlorine Gas Oxychlorination of Thioether Precursors

Chlorine gas oxychlorination represents an alternative conventional pathway utilizing thioether precursors as starting materials [10] [11]. This methodology involves the direct treatment of aromatic thioethers with chlorine gas under controlled conditions to achieve simultaneous oxidation and chlorination [10]. The process generates sulfonyl chlorides through a complex mechanism involving multiple chlorinated intermediates including sulfenyl chlorides and sulfinyl chlorides [11].

The oxychlorination process operates effectively at temperatures between 0-20°C, utilizing chlorine gas bubbled through a dichloromethane solution containing the thioether substrate [10] [12]. Research demonstrates that the reaction proceeds through initial formation of a trichloride intermediate, followed by hydrolysis or alcoholysis to yield the desired sulfonyl chloride product [11]. The presence of the methoxy substituent in the target compound enhances the electron density of the aromatic ring, facilitating the initial electrophilic attack by chlorine [12].

Mechanistic investigations reveal that the trifluoromethyl group plays a crucial role in stabilizing intermediate species through its strong electron-withdrawing effect [12] [11]. The reaction exhibits sigmoidal kinetics, characteristic of autocatalytic processes where hydrogen chloride generated during the reaction catalyzes further chlorine activation [11]. Yields for this methodology typically range from 60-85%, depending on precise temperature control and chlorine flow rate optimization [10].

Process optimization studies indicate that water content critically affects reaction efficiency, with a critical concentration threshold below which reaction rates increase proportionally, and above which rates decrease due to competing hydrolysis reactions [11]. The addition of alcohols such as isopropanol can catalyze the conversion while simultaneously retarding over-oxidation through disulfide formation [11].

Continuous Flow Synthesis Techniques

Continuous flow methodologies have emerged as powerful alternatives to traditional batch processes for sulfonyl chloride synthesis [13] [14]. These techniques offer enhanced safety profiles, improved heat and mass transfer, and opportunities for process intensification that are particularly valuable for the synthesis of 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride [15].

Microreactor-Based Oxidative Chlorination

Microreactor technology enables precise control over reaction parameters while dramatically reducing reaction times for sulfonyl chloride synthesis [13] [14]. The microreactor-based oxidative chlorination utilizes 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for simultaneous oxidation and chlorination of thiol and disulfide precursors [13]. This approach demonstrates particular effectiveness for the synthesis of aromatic sulfonyl chlorides bearing electron-withdrawing substituents such as the trifluoromethyl group [13].

The microreactor system operates with a reactor volume of 639 microliters and residence times as short as 41 seconds, achieving space-time yields of 6.7 kg per liter per hour [13]. Temperature control within the microreactor maintains optimal conditions between 20-25°C, preventing thermal degradation while ensuring complete conversion [13]. The small reactor dimensions provide exceptional heat transfer capabilities, effectively managing the exothermic nature of the oxidative chlorination process [13].

Kinetic studies reveal unusual sigmoidal behavior for product formation, indicating complex reaction mechanisms involving multiple intermediates [13]. The identified intermediates include disulfides, thiosulfinates, and thiosulfonates, providing insight into the step-wise oxidation pathway [13] [10]. For substrates containing both methoxy and trifluoromethyl substituents, the reaction proceeds with yields ranging from 85-95% under optimized flow conditions [13].

The microreactor approach offers significant advantages in terms of safety by circumventing thermal runaway risks associated with batch processes [13]. The continuous operation enables exquisite control over reaction parameters and facilitates rapid optimization through systematic variation of flow rates, temperatures, and reagent concentrations [13].

Process Intensification Strategies

Process intensification in continuous flow synthesis focuses on maximizing reaction efficiency while minimizing equipment footprint and reagent consumption [15] [14]. For 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride synthesis, intensification strategies encompass reactor design optimization, heat integration, and in-line separation techniques [15].

Multi-stage continuous stirred tank reactors in series provide enhanced conversion compared to single-stage systems [15]. Research demonstrates that two reactors in series, each with 60-minute residence times, achieve 97% conversion of starting material while significantly accelerating heat transfer compared to batch processes [15]. The implementation eliminates the time required for heating reactants to reflux temperature, thereby improving overall process efficiency [15].

Heat integration strategies utilize the exothermic nature of sulfonyl chloride formation to preheat incoming reactant streams [15]. This approach reduces external heating requirements while maintaining precise temperature control throughout the reactor network [15]. The integration of heat exchangers with reaction zones enables energy recovery and contributes to improved process sustainability [15].

In-line separation techniques facilitate immediate isolation of products from reaction mixtures, preventing degradation and side reactions [15]. Automated continuous systems for multi-hundred-gram production have been successfully demonstrated, incorporating both reaction and purification stages within a single integrated platform [15]. These systems achieve isolated yields of 87.7% while reducing environmental impact through decreased solvent consumption and waste generation [15].

Process analytical technology integration enables real-time monitoring of reaction progress through spectroscopic methods [14]. Online fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for monitoring trifluoromethyl-containing compounds throughout the synthesis process [14]. This monitoring capability facilitates rapid process optimization and ensures consistent product quality [14].

Solvent Systems and Reaction Optimization

Solvent selection and reaction optimization play critical roles in achieving high yields and selectivity for 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride synthesis [16] [11]. The unique electronic properties of the substrate, combining electron-donating methoxy and electron-withdrawing trifluoromethyl substituents, necessitate careful consideration of solvent effects on reaction kinetics and product distribution [11].

Nitric Acid/Hydrochloric Acid Binary Systems

Binary acid systems comprising nitric acid and hydrochloric acid offer metal-free pathways for sulfonyl chloride synthesis through oxidative chlorination mechanisms [14]. The nitric acid/hydrochloric acid system operates effectively in continuous flow reactors, providing controlled generation of reactive chlorinating species while maintaining selectivity for sulfonyl chloride formation [14].

The binary acid system utilizes nitric acid as the primary oxidant, converting thiol and disulfide precursors to sulfenic acid intermediates [14]. Hydrochloric acid functions as the chlorine source, facilitating conversion of oxidized intermediates to the final sulfonyl chloride product [14]. The combination with oxygen gas enhances oxidation efficiency while preventing over-reduction of nitric acid to nitrogen oxides [14].

Research findings demonstrate that the nitric acid/hydrochloric acid binary system achieves yields of 70-81% for aromatic sulfonyl chlorides under optimized conditions [14]. Reaction temperatures between 5-20°C provide optimal balance between reaction rate and selectivity, with lower temperatures favoring sulfonyl chloride formation over competing oxidation pathways [14]. The process operates successfully for extended periods, with continuous operation exceeding 6 hours achieving throughputs of 3.7 grams per hour [14].

Environmental assessment reveals favorable process mass intensity compared to alternative oxidative chlorination methods [14]. The binary acid system achieves a process mass intensity of 15, compared to 20 for analogous processes utilizing 1,3-dichloro-5,5-dimethylhydantoin as the oxidizing agent [14]. This improvement reflects reduced reagent consumption and simplified purification requirements [14].

Mechanistic studies indicate that the reaction proceeds through sequential oxidation and chlorination steps, with nitric acid effecting oxidation of sulfur-containing precursors to sulfenic acid intermediates [14]. Hydrochloric acid subsequently chlorinates these intermediates while oxygen maintains the oxidation state of the acid system [14]. The presence of both methoxy and trifluoromethyl substituents influences reaction kinetics through their opposing electronic effects on the aromatic system [14].

Temperature-Controlled Chlorination Protocols

Temperature control represents a critical parameter in sulfonyl chloride synthesis, influencing both reaction kinetics and product selectivity [17] [6]. For 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride, temperature-controlled protocols have been developed to optimize yield while minimizing side product formation [9] [12].

Low-temperature chlorination protocols operating between 0-5°C demonstrate enhanced selectivity for sulfonyl chloride formation [9] [12]. At these temperatures, the reaction of 1-methoxy-4-trifluoromethylbenzene with chlorosulfonic acid proceeds with 11% yield after overnight stirring [9]. While yields are modest, the protocol provides excellent selectivity with minimal formation of polysubstituted products or oxidative degradation [9].

Temperature elevation to 5-10°C increases reaction rates while maintaining acceptable selectivity profiles [12]. Research on related trifluoromethyl-substituted substrates demonstrates that chloromethylation reactions achieve optimal product distributions within this temperature range [12]. The presence of the methoxy substituent enhances reactivity compared to unsubstituted trifluoromethylbenzene, enabling operation at lower temperatures than would otherwise be required [12].

Intermediate temperature protocols operating between 10-20°C provide balanced approaches that optimize both yield and selectivity [12] [6]. Kinetic studies reveal that reaction rates increase exponentially with temperature, following Arrhenius behavior with activation energies dependent on substrate electronic properties [17]. The electron-donating methoxy group reduces the activation energy for electrophilic aromatic substitution, while the trifluoromethyl group provides stabilization through resonance effects [12].

High-temperature protocols above 70°C enable rapid reaction completion but suffer from decreased selectivity due to competing side reactions [6] [17]. These conditions prove suitable for thionyl chloride-mediated conversions where the starting material is a pre-formed sulfonic acid, but are generally avoided for direct aromatic sulfonation reactions [6].

Temperature RangeReaction Rate FactorSelectivity (%)Side Product Formation (%)
0-5°C0.1-0.392-955-8
5-10°C0.3-0.588-928-12
10-20°C0.5-1.080-8812-20
70-80°C8.0-12.065-7030-35

Data for 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Analysis TypeFrequency/Chemical ShiftIntensityReference/Notes
19F NMR Chemical Shift-62 to -65 ppm (relative to CFCl3)Strong (singlet)Typical for aromatic CF3 groups
19F NMR Chemical Shift RangeTypical CF3 range: -50 to -70 ppmHigh sensitivity nucleusWide chemical shift range for 19F NMR

Infrared Spectral Signatures of Sulfonyl Chloride Motif

The infrared spectroscopic analysis of 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride reveals distinctive vibrational frequencies characteristic of the sulfonyl chloride functional group [9] [10] [11]. The sulfonyl chloride motif exhibits two prominent sulfur-oxygen stretching vibrations that serve as diagnostic markers for this functional group [9] [12].

The symmetric sulfur-oxygen stretching vibration appears in the frequency range of 1348-1380 cm⁻¹, manifesting as a very strong absorption band [9] [13] [10]. The asymmetric sulfur-oxygen stretching vibration occurs at higher frequencies, specifically in the range of 1410-1420 cm⁻¹, also displaying very strong intensity [9] [10] [14]. These characteristic frequencies are consistent with literature values for aromatic sulfonyl chlorides and serve as definitive identification markers [11] [12].

The sulfur-chlorine stretching vibration represents another significant spectroscopic feature, typically observed around 375 ± 10 cm⁻¹ [15]. This vibration appears as a strong absorption band and provides direct evidence for the presence of the sulfonyl chloride functional group [15]. The frequency of this vibration demonstrates sensitivity to electronic effects, with electron-withdrawing substituents causing shifts to higher frequencies [15].

Additional infrared spectroscopic features include aromatic carbon-hydrogen stretching vibrations in the 3100-3000 cm⁻¹ region, aromatic carbon-carbon stretching vibrations between 1600-1450 cm⁻¹, and carbon-fluorine stretching vibrations of the trifluoromethyl group in the 1200-1100 cm⁻¹ range [16] [17] [18]. The methoxy group contributes characteristic vibrations in the 2850-2950 cm⁻¹ region corresponding to the carbon-hydrogen stretching of the methyl component [18].

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Conformation

The molecular conformation of 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride can be elucidated through X-ray diffraction analysis, providing detailed information about bond lengths, bond angles, and three-dimensional arrangement [19]. The compound crystallizes with the molecular formula C₈H₆ClF₃O₃S and a molecular weight of 274.64 g/mol [1] [2] .

Based on structural analysis of related benzenesulfonyl chloride compounds, the molecular geometry exhibits tetrahedral coordination around the sulfur atom within the sulfonyl chloride group . The benzene ring maintains planarity with the methoxy and trifluoromethyl substituents adopting conformations that minimize steric interactions [20] [21].

The trifluoromethyl group demonstrates characteristic carbon-fluorine bond lengths and fluorine-carbon-fluorine bond angles consistent with the strong electronegativity of fluorine atoms [20] [22]. Rotational dynamics of the trifluoromethyl group may influence the overall molecular conformation, with barriers to rotation affected by intermolecular interactions in the crystal lattice [20] [22].

Table 2: Basic Molecular and Crystallographic Data

PropertyValueSource/Reference
Molecular FormulaC8H6ClF3O3SConfirmed by multiple sources
Molecular Weight274.64 g/molConfirmed by multiple sources
CAS Number612541-12-5Chemical Abstracts Service
Crystal System (Expected)Monoclinic or TriclinicBased on similar compounds
Space Group (Typical)P21/c or P-1Common for sulfonyl chlorides
Density (Calculated)1.6-1.8 g/cm³ (estimated)Estimated from molecular structure

Non-Covalent Interaction Networks

The crystal structure of 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride is stabilized by an extensive network of non-covalent interactions that govern the three-dimensional packing arrangement [21] [23] [24]. These intermolecular interactions play crucial roles in determining crystal stability, morphology, and physical properties [25] [26].

Halogen bonding interactions represent significant contributors to crystal packing stability [27] [28] [24]. The chlorine atom of the sulfonyl chloride group can participate in halogen-halogen interactions with neighboring molecules, typically occurring at distances of 3.4-3.8 Å [27] [24]. Additionally, halogen-oxygen interactions between the chlorine atom and oxygen atoms of adjacent sulfonyl groups contribute to molecular layer formation at distances of 3.0-3.4 Å [27] [24].

Hydrogen bonding interactions, particularly of the carbon-hydrogen···fluorine type, provide additional stabilization to the crystal framework [27] [24] [29]. These interactions occur at distances of 2.3-2.7 Å and, while individually weak, collectively contribute significant stabilization energy [24] [29]. Carbon-hydrogen···oxygen hydrogen bonds involving the methoxy group and aromatic hydrogen atoms further enhance structural cohesion [29].

The aromatic ring system enables π-π stacking interactions between parallel or offset aromatic rings of neighboring molecules [23] [25]. These interactions typically occur at intercentroid distances of 3.5-4.0 Å and contribute to the overall crystal stability [23] [25]. The trifluoromethyl group may participate in CF₃···π interactions, influencing molecular orientation within the crystal lattice [26] [30].

Table 3: Non-Covalent Interaction Networks in Crystal Structure

Interaction TypeTypical Distance Range (Å)StrengthRole in Crystal Packing
Halogen-Halogen (Cl···Cl)3.4-3.8ModerateStabilizes molecular chains
Halogen-Oxygen (Cl···O)3.0-3.4ModerateLinks molecular layers
C-H···F Hydrogen Bonds2.3-2.7Weak to moderateContributes to framework stability
C-H···O Hydrogen Bonds2.4-2.8Weak to moderateConnects polar regions
π-π Stacking3.5-4.0ModerateStabilizes aromatic regions
CF₃···π Interactions3.2-3.8Weak to moderateInfluences molecular orientation

XLogP3

2.8

Dates

Last modified: 08-16-2023

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